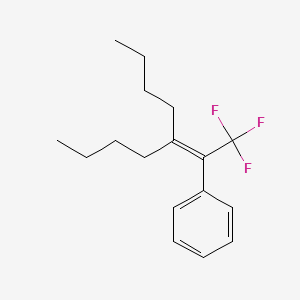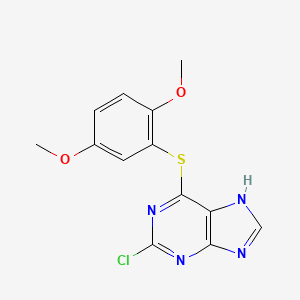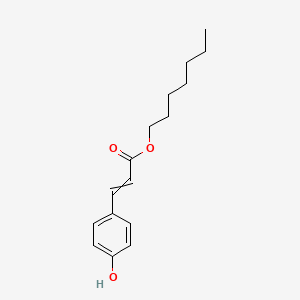
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene is an organic compound that features a trifluoromethyl group and a butyl chain attached to a heptene backbone, with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzene with a suitable heptene derivative, followed by the introduction of the trifluoromethyl group through a fluorination reaction. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene exerts its effects is largely dependent on its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene: shares similarities with other trifluoromethylated compounds, such as trifluorotoluene and trifluoromethylbenzene.
Trifluorotoluene: Similar in structure but lacks the butyl and heptene components.
Trifluoromethylbenzene: Contains the trifluoromethyl group attached directly to the benzene ring without additional alkyl chains.
Uniqueness
The presence of both the butyl chain and the heptene backbone in this compound distinguishes it from simpler trifluoromethylated aromatic compounds. This unique structure can impart different physical and chemical properties, making it valuable for specific applications where these attributes are desired.
Propiedades
Número CAS |
649756-59-2 |
|---|---|
Fórmula molecular |
C17H23F3 |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
(3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene |
InChI |
InChI=1S/C17H23F3/c1-3-5-10-14(11-6-4-2)16(17(18,19)20)15-12-8-7-9-13-15/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Clave InChI |
BTQNHZLLGZPDSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C(C1=CC=CC=C1)C(F)(F)F)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)

![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)




![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)

![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)

